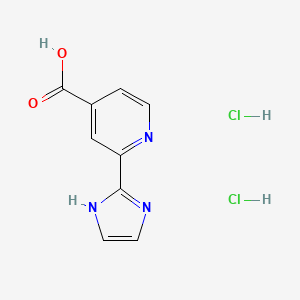

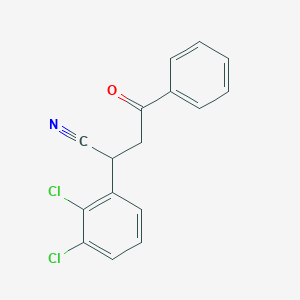

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photocatalytic Oxidation Pathways : A study focused on the photocatalytic oxidation of related compounds by CdS in acidic and basic aqueous solutions. This research is significant in understanding the behavior of similar compounds in environmental contexts (Tang & Huang, 1995).

Molecular Structure and Spectroscopic Characterization : Research was conducted on the molecular structure, spectroscopic characterization, and bonding of related nitrile and carbonyl complexes. This study provides insights into the structural and electronic properties of similar compounds (Wazzan, Al-Qurashi & Faidallah, 2016).

Advanced Oxidation Processes : The compound was studied in the context of advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle. This research is relevant for understanding its potential application in environmental remediation (Bokare & Choi, 2011).

Synthesis and Reactions : A study on the preparation of related 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride was conducted. This is crucial for understanding synthetic applications and chemical reactions of similar compounds (Freeman, Kim & Rodríguez, 1992).

Photochemical Reactions : Research on the photochemical reactions involved in the total mineralization of 2,4-D by Fe3+/H2O2/UV systems was conducted. This study is important for understanding the degradation and environmental fate of similar compounds (Sun & Pignatello, 1993).

Electrochemical Oxidation : The mineralization of 2,4-D by advanced electrochemical oxidation processes was studied, providing insights into potential waste treatment applications for similar compounds (Brillas, Calpe & Casado, 2000).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with certain enzymes and receptors

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification . More research is needed to confirm these hypotheses.

Biochemical Pathways

Compounds with similar structures have been reported to modulate various signaling pathways, such as the ras/erk signaling pathway

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its structural similarity to other compounds, it may have potential effects on cell growth, differentiation, and apoptosis . More research is needed to confirm these effects.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO/c17-14-8-4-7-13(16(14)18)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGQTYVITZDXHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

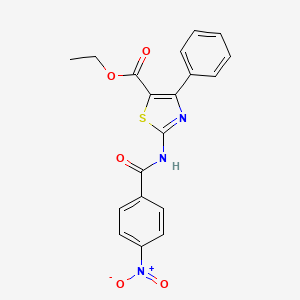

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)

![N-(3-chloro-4-fluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2551523.png)